Cas no 2679948-24-2 (benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate)

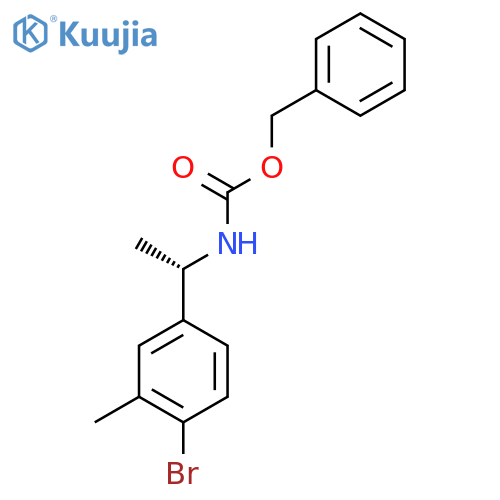

2679948-24-2 structure

商品名:benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate

benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28298219

- benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate

- 2679948-24-2

- benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate

-

- インチ: 1S/C17H18BrNO2/c1-12-10-15(8-9-16(12)18)13(2)19-17(20)21-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20)/t13-/m0/s1

- InChIKey: PWTCYSTVLINJSW-ZDUSSCGKSA-N

- ほほえんだ: BrC1C=CC(=CC=1C)[C@H](C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 347.05209g/mol

- どういたいしつりょう: 347.05209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298219-0.25g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28298219-0.1g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28298219-5g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 5g |

$3770.0 | 2023-09-07 | ||

| Enamine | EN300-28298219-10g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 10g |

$5590.0 | 2023-09-07 | ||

| Enamine | EN300-28298219-0.5g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 | |

| Enamine | EN300-28298219-2.5g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-28298219-1.0g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28298219-0.05g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28298219-5.0g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 5.0g |

$3770.0 | 2025-03-19 | |

| Enamine | EN300-28298219-10.0g |

benzyl N-[(1S)-1-(4-bromo-3-methylphenyl)ethyl]carbamate |

2679948-24-2 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 |

benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2679948-24-2 (benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量